molecular formula C24H21N3O6 B11145994 2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

Cat. No.: B11145994
M. Wt: 447.4 g/mol
InChI Key: DAURQQKWIUZXGI-UHFFFAOYSA-N
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Description

2-[4-(4-METHOXYPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHOXYPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction of a phenol derivative with a methoxyphenol in the presence of a base.

    Attachment of the Nitro Group: The nitro group can be introduced through nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenolic groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.

    Substitution: Halogens (chlorine, bromine), sulfuric acid, moderate temperatures.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(4-METHOXYPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the nitro and methoxy groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol: Similar structure with methoxy and phenolic groups.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains methoxy and amino groups, used in similar applications.

Uniqueness

2-[4-(4-METHOXYPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol

InChI

InChI=1S/C24H21N3O6/c1-15-24(33-19-9-7-18(31-2)8-10-19)23(26-25-15)21-12-11-20(13-22(21)28)32-14-16-3-5-17(6-4-16)27(29)30/h3-13,28H,14H2,1-2H3,(H,25,26)

InChI Key

DAURQQKWIUZXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])O)OC4=CC=C(C=C4)OC

Origin of Product

United States

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